molecular formula C11H17Cl2NO B4613071 N-(5-chloro-2-methoxybenzyl)propan-2-amine hydrochloride

N-(5-chloro-2-methoxybenzyl)propan-2-amine hydrochloride

Cat. No.: B4613071
M. Wt: 250.16 g/mol
InChI Key: NXBAIRGQGIOPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxybenzyl)propan-2-amine hydrochloride is a useful research compound. Its molecular formula is C11H17Cl2NO and its molecular weight is 250.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.0687196 g/mol and the complexity rating of the compound is 163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Packing and Hydrogen Bonding : A study on a similar compound, 2‐{5‐Chloro‐2‐[(4‐methoxybenzyl)amino]phenyl}‐4‐cyclopropyl‐1,1,1‐trifluorobut‐3‐yn‐2‐ol, highlighted the crystal packing stabilized by intramolecular N-H...O hydrogen bonding and intermolecular N-H...F and O-H...O hydrogen bonding. This detailed crystallographic analysis aids in understanding molecular interactions and stability, which can be pivotal in drug design and material science (Butcher et al., 2007).

Synthesis and Chemical Properties

  • Stereoselective Synthesis : Research on optically pure N-(p-methoxybenzyl)-N-(2-chloro)propionyl amino acid derivatives presented a diastereo- and enantioselective approach to synthesize valuable compounds. This method demonstrates the potential for creating stereochemically complex molecules from simpler starting materials, which is crucial in pharmaceutical synthesis (Pérez-Faginas et al., 2007).

Antibacterial Applications

  • Metal-Amino Complexes with Antibacterial Properties : A study on N-(5-chloro-2-hydroxybenzyl) amino acid derivatives and their metal complexes found these compounds to exhibit significant antibacterial activities, especially against Monilia albicans. Such research underscores the potential of structurally similar compounds in developing new antibacterial agents (Yang et al., 2011).

Heavy Metal Removal

  • Stability Constants of Metal Complexes : Research involving hydrochloride acid salts of tetradentate ligands, including those with N,N'-bis(5-chloro-2-hydroxybenzyl)-o-phenylenediamine, has been focused on the removal of heavy metals. These findings could suggest potential environmental applications for related compounds in treating heavy metal contamination (Kim et al., 2007).

Properties

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO.ClH/c1-8(2)13-7-9-6-10(12)4-5-11(9)14-3;/h4-6,8,13H,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBAIRGQGIOPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC(=C1)Cl)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.